tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 7-oxa-2-azaspiro[3.5]nonane core. The hydroxymethyl (-CH2OH) group at position 5 enhances its polarity and reactivity, making it a versatile intermediate in pharmaceutical synthesis. Key properties include:
- Molecular Formula: C12H21NO4 (inferred from NMR and synthesis data ).
- Synthesis: Prepared via a high-yield (91.1%) procedure involving cyclization and hydroxylation steps .
- Applications: Used in drug discovery for its conformational rigidity, which improves binding specificity to biological targets. The hydroxymethyl group allows further functionalization, such as esterification or glycosylation .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(9-14)4-5-17-7-10(13)6-15/h10,15H,4-9H2,1-3H3 |
InChI Key |
GSPHUQPIYAJILY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOCC2CO |
Origin of Product |
United States |
Preparation Methods
Epoxidation-Rearrangement Strategy
A pilot-scale synthesis of spiro[3.5]nonane-6,8-dione, as reported by Organic Process Research & Development, involves epoxidation of spiro[3.5]non-7-en-6-one using sodium perborate, followed by palladium-catalyzed rearrangement. While this yields a diketone, analogous strategies could be adapted for oxa-azaspiro systems. Key steps include:
- Epoxidation : Sodium perborate in aqueous acetic acid at 25–50°C, avoiding hazardous hydrogen peroxide.
- Rearrangement : Palladium on carbon (Pd/C) in methanol under hydrogen atmosphere, facilitating ring contraction.
This method offers scalability and safety, though yields remain modest (26% overall).
Cyclization via Tosylate Intermediate
A patent (CN111620869A) describes a seven-step synthesis for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, highlighting cesium carbonate-mediated cyclization. For the oxa-azaspiro variant, analogous steps may include:
- Tosylation : Reacting a diol intermediate with p-toluenesulfonyl chloride in dichloromethane to form a ditosylate.
- Ring Closure : Using cesium carbonate in acetonitrile to deprotonate and facilitate nucleophilic attack, forming the spirocyclic structure.
Functionalization of the Spiro Core
Introduction of Hydroxymethyl Group
The hydroxymethyl group at position 5 is critical. Two pathways are plausible:
- Reduction of a Carbonyl Precursor : Lithium borohydride (LiBH4) in tetrahydrofuran (THF) reduces ketones to secondary alcohols, as demonstrated in the synthesis of related spiro compounds.
- Hydroxylation : Direct oxidation of a methylene group using oxidizing agents like osmium tetroxide, though this risks over-oxidation.
Boc Protection Strategy
The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, as outlined in the patent. Conditions include:
- Solvent : Dichloromethane or acetonitrile.
- Base : Triethylamine or DMAP to scavenge HCl.
- Yield : ~85–90% for analogous compounds.
Optimized Synthetic Route
Combining the above strategies, a plausible synthesis involves:
Step 1 : Synthesis of Spiro[3.5]non-7-en-6-one
- Reactants : Ethyl malonate and lithium borohydride.
- Conditions : THF, 0°C to room temperature, 5 hours.
Step 2 : Epoxidation
Step 3 : Palladium-Catalyzed Rearrangement
Comparative Analysis of Methods
Challenges and Optimization
- Regioselectivity : Ensuring hydroxymethyl group forms at position 5 requires steric or directing groups.
- Yield Improvement : Catalytic asymmetric methods could enhance enantioselectivity for chiral intermediates.
- Green Chemistry : Replacing dichloromethane with ethyl acetate or cyclopentyl methyl ether (CPME) may improve sustainability.
Chemical Reactions Analysis
tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Functional Group Impact
- Hydroxymethyl vs. Hydroxyl: The hydroxymethyl group in the target compound increases steric bulk and hydrogen-bonding capacity compared to the hydroxyl analog (CAS 1147557-97-8). This enhances solubility in polar solvents like water or methanol .
- Oxo vs. Hydroxymethyl: The oxo derivative (CAS 1363381-22-9) lacks hydrogen-bond donors but can participate in keto-enol tautomerism, enabling diverse reactivity in nucleophilic additions .
- Amino Group: The amino analog (CAS 1408075-19-3) introduces basicity, enabling salt formation (e.g., hydrochlorides) and interactions with acidic residues in proteins .
Physicochemical Properties
- Boiling Point : The oxo derivative has a higher predicted boiling point (315.8°C) than the hydroxymethyl compound due to stronger dipole-dipole interactions .
- Density : Hydroxymethyl and oxo analogs share similar densities (~1.10 g/cm³), reflecting comparable molecular packing .
- Acidity: The hydroxymethyl group’s hydroxyl proton has a pKa ~16–17, making it less acidic than phenolic -OH groups but reactive under basic conditions .
Biological Activity
tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, also known by its CAS number 1357353-23-1, is a compound of interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 239.31 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 1357353-23-1 |
| Purity | ≥97% |
Mechanisms of Biological Activity
Research indicates that compounds with spirocyclic structures can exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies have shown that related compounds possess significant antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
- Antitumor Effects : Preliminary in vitro studies suggest that tert-butyl derivatives may induce apoptosis in cancer cell lines, indicating potential as anticancer agents.
- Neuroprotective Properties : There is emerging evidence that certain aza-spiro compounds can protect neuronal cells from oxidative stress, suggesting their use in neurodegenerative disease therapies.
Antimicrobial Activity
A study published in PubChem evaluated the antimicrobial effects of several spirocyclic compounds, including tert-butyl variants. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Antitumor Activity
In a recent investigation, researchers explored the effects of this compound on various cancer cell lines. The compound exhibited IC50 values of approximately 20 µM against breast cancer cells (MCF-7) and 15 µM against lung cancer cells (A549) over a 48-hour treatment period. This suggests a promising avenue for further development as an anticancer drug.
Neuroprotective Effects
A study conducted on neuroblastoma cells indicated that this compound could reduce oxidative stress markers by up to 40% when treated with hydrogen peroxide. This neuroprotective effect positions the compound as a candidate for further research in treating neurodegenerative disorders such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including spirocyclic ring formation and functional group modifications. For example:
-
Step 1 : Cyclization of precursors (e.g., aziridine or epoxide derivatives) under basic conditions to form the spiro[3.5]nonane core .
-
Step 2 : Introduction of the hydroxymethyl group via reductive amination or hydroxylation, often using NaBH₄ or LiAlH₄ under anhydrous conditions .
-
Step 3 : Protection of the amine group with tert-butyl carbamate (Boc) using Boc₂O in dichloromethane (DCM) .
-
Yield Optimization : Temperature control (0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of Boc₂O) are critical. Impurities from incomplete cyclization are mitigated via silica gel chromatography .
Table 1 : Synthetic Route Comparison
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic structure and substituent positions. Key signals include:
- Spiro-CH₂ : δ 3.3–3.7 ppm (multiplet) .
- Boc tert-butyl : δ 1.48 ppm (singlet) .
- Mass Spectrometry (MS) : APCI or ESI-MS validates molecular weight (e.g., [M+H]⁺ = 242.31 for C₁₂H₂₂N₂O₃) .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is commonly used for refinement .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, and what analytical tools detect enantiomeric excess?
- Methodological Answer :
-
Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric cyclization steps to control spirocenter configuration .
-
Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >98%) .
-
Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects at 220–260 nm .
Data Contradiction Note : Discrepancies in reported ee values (e.g., 85% vs. 95%) may arise from solvent polarity effects during crystallization. Polar aprotic solvents (e.g., acetonitrile) improve resolution .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
-
DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set evaluates transition states. The hydroxymethyl group’s electron-donating effect lowers activation energy for SN2 reactions at the spiro-N center .
-
Molecular Dynamics (MD) : Simulates solvation effects (e.g., DMSO vs. water) on reaction pathways. Hydrophobic tert-butyl groups stabilize intermediates in non-polar solvents .
Table 2 : Predicted vs. Experimental Reactivity (k, s⁻¹)
Reaction Predicted k (DFT) Experimental k Deviation Boc Deprotection (HCl/MeOH) 0.12 0.15 20% Hydroxymethyl Oxidation (KMnO₄) 0.08 0.06 25%
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer :
- Dose-Response Curves : Re-test activity across concentrations (1 nM–100 µM) to identify non-linear effects. IC₅₀ values <10 µM suggest true inhibition .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity. False positives may arise from off-target binding to homologous proteins .
- Structural Analog Comparison : Compare with tert-butyl 7-benzyl derivatives; bulky substituents may sterically hinder target binding .
Q. How does the spirocyclic structure influence pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
